1-Tert-butyl-3,4-difluoropyrrole
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Overview
Description
1-Tert-butyl-3,4-difluoropyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyrroles typically involves electrophilic fluorination methods. For 1-Tert-butyl-3,4-difluoropyrrole, a common approach is the direct fluorination of the pyrrole ring. This can be achieved using reagents such as xenon difluoride or elemental fluorine under controlled conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of fluorinated pyrroles often employs large-scale fluorination techniques. These methods are optimized for high yield and purity, utilizing advanced fluorination reagents and catalysts to achieve the desired substitution on the pyrrole ring .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3,4-difluoropyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the pyrrole ring make it susceptible to further electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated pyrroles, while oxidation can produce pyrrole oxides .
Scientific Research Applications
1-Tert-butyl-3,4-difluoropyrrole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for anti-inflammatory agents and receptor antagonists.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and coatings with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3,4-difluoropyrrole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyrrole
- 3-Fluoropyrrole
- 4-Fluoropyrrole
- Trifluoromethylpyrrole
Uniqueness
1-Tert-butyl-3,4-difluoropyrrole is unique due to the presence of both tert-butyl and difluoro substituents on the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H11F2N |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-tert-butyl-3,4-difluoropyrrole |
InChI |
InChI=1S/C8H11F2N/c1-8(2,3)11-4-6(9)7(10)5-11/h4-5H,1-3H3 |
InChI Key |
CWUYCQOYFIICKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=C1)F)F |
Origin of Product |
United States |
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